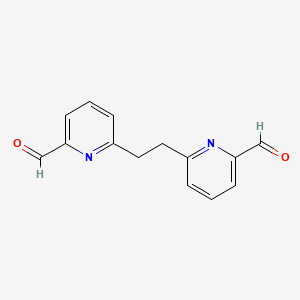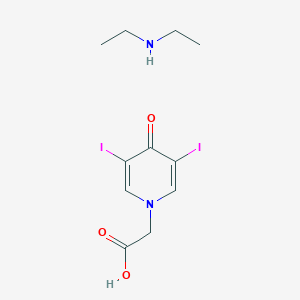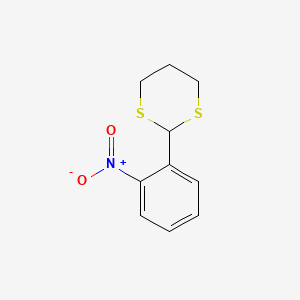![molecular formula C20H22N4O4S B11969457 2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(2,4,6-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11969457.png)
2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(2,4,6-trimethoxyphenyl)methylidene]acetohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((1-ME-1H-BENZIMIDAZOL-2-YL)THIO)-N’-(2,4,6-TRI-MEO-BENZYLIDENE)ACETOHYDRAZIDE is a complex organic compound that features a benzimidazole core linked to an aceto-hydrazide moiety through a thioether bond
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-ME-1H-BENZIMIDAZOL-2-YL)THIO)-N’-(2,4,6-TRI-MEO-BENZYLIDENE)ACETOHYDRAZIDE typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Thioether Formation: The benzimidazole derivative is then reacted with a thiol compound to form the thioether linkage.
Acetohydrazide Formation: The aceto-hydrazide moiety is introduced by reacting the thioether derivative with hydrazine hydrate.
Benzylidene Formation: Finally, the compound is reacted with 2,4,6-trimethoxybenzaldehyde under reflux conditions to form the benzylidene derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioether linkage.
Reduction: Reduction reactions may target the imine group in the benzylidene moiety.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Oxidation of the sulfur atom may lead to the formation of sulfoxides or sulfones.
Reduction: Reduction of the imine group can yield the corresponding amine.
Substitution: Electrophilic substitution can introduce various functional groups onto the aromatic rings, depending on the reagents used.
科学的研究の応用
Medicinal Chemistry: The compound may exhibit biological activity, making it a candidate for drug development, particularly as an antimicrobial or anticancer agent.
Materials Science: Its unique structure could be useful in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound can be used as a probe to study various biochemical pathways and interactions.
作用機序
The mechanism of action of 2-((1-ME-1H-BENZIMIDAZOL-2-YL)THIO)-N’-(2,4,6-TRI-MEO-BENZYLIDENE)ACETOHYDRAZIDE is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The benzimidazole core may interact with nucleic acids or proteins, while the benzylidene moiety could modulate these interactions through its electronic properties.
類似化合物との比較
Similar Compounds
2-((1H-BENZIMIDAZOL-2-YL)THIO)-N’-(2,4,6-TRIMETHOXYBENZYLIDENE)ACETOHYDRAZIDE: Similar structure but lacks the methyl group on the benzimidazole core.
2-((1-ME-1H-BENZIMIDAZOL-2-YL)THIO)-N’-(2,4,6-TRIMETHOXYBENZYLIDENE)ACETOHYDRAZIDE: Similar structure but with different substituents on the aromatic rings.
Uniqueness
The presence of the methyl group on the benzimidazole core and the trimethoxybenzylidene moiety makes 2-((1-ME-1H-BENZIMIDAZOL-2-YL)THIO)-N’-(2,4,6-TRI-MEO-BENZYLIDENE)ACETOHYDRAZIDE unique. These structural features may enhance its biological activity and specificity compared to similar compounds.
特性
分子式 |
C20H22N4O4S |
|---|---|
分子量 |
414.5 g/mol |
IUPAC名 |
2-(1-methylbenzimidazol-2-yl)sulfanyl-N-[(E)-(2,4,6-trimethoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C20H22N4O4S/c1-24-16-8-6-5-7-15(16)22-20(24)29-12-19(25)23-21-11-14-17(27-3)9-13(26-2)10-18(14)28-4/h5-11H,12H2,1-4H3,(H,23,25)/b21-11+ |
InChIキー |
KPJSMRKMCYKYAE-SRZZPIQSSA-N |
異性体SMILES |
CN1C2=CC=CC=C2N=C1SCC(=O)N/N=C/C3=C(C=C(C=C3OC)OC)OC |
正規SMILES |
CN1C2=CC=CC=C2N=C1SCC(=O)NN=CC3=C(C=C(C=C3OC)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide](/img/structure/B11969379.png)

![heptacyclo[12.6.6.64,11.05,10.015,20.021,26.027,32]dotriaconta-1(20),4(32),5,7,9,11(27),14,16,18,21,23,25,28,30-tetradecaene](/img/structure/B11969396.png)

![5-(2-furyl)-4-{[(E,2E)-3-(2-methoxyphenyl)-2-propenylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B11969404.png)
![(5Z)-3-(2-ethylhexyl)-5-[(3-{4-[(2-fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11969408.png)
![2-bromo-1,3-bis[4-(bromomethyl)phenyl]benzene](/img/structure/B11969411.png)
![4-[(E)-{2-[(3,4-dimethylphenoxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 4-methoxybenzoate](/img/structure/B11969413.png)
![(4-Chlorophenyl){4'-[(4-chlorophenyl)sulfonyl]biphenyl-4-yl}methanone](/img/structure/B11969423.png)

![(5E)-5-(4-butoxybenzylidene)-2-(4-chlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11969429.png)
![2-{[4,5-Bis(4-chlorophenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(E)-(4-tert-butylphenyl)methylidene]acetohydrazide](/img/structure/B11969434.png)


